N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
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Overview
Description
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is an organic compound that belongs to the class of amides It features a 3-methylphenyl group and a 4-nitrophenyl group attached to a 3-oxopropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves the reaction of 3-methylbenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final amide product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-3-(4-aminophenyl)-3-oxopropanamide: Similar structure but with an amino group instead of a nitro group.
N-(3-methylphenyl)-3-(4-chlorophenyl)-3-oxopropanamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both a 3-methylphenyl group and a 4-nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11-3-2-4-13(9-11)17-16(20)10-15(19)12-5-7-14(8-6-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZMWVMGLYWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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